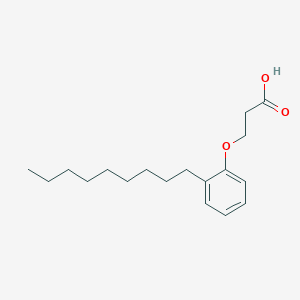
3-(2-Nonylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Nonylphenoxy)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nonylphenoxy group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nonylphenoxy)propanoic acid typically involves the reaction of nonylphenol with an appropriate propanoic acid derivative. One common method is the esterification of nonylphenol with a propanoic acid derivative, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using nonylphenol and propanoic acid derivatives. The reaction is typically carried out in the presence of catalysts such as sulfuric acid or sodium hydroxide to enhance the reaction rate and yield. The resulting ester is then hydrolyzed under controlled conditions to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nonylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-Nonylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Nonylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with various biomolecules, influencing their structure and function. The phenoxy group may also interact with hydrophobic regions of proteins or membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A related compound with similar hydrophobic properties but lacking the carboxylic acid group.
Propanoic Acid: A simpler carboxylic acid without the phenoxy group.
Phenoxyacetic Acid: Contains a phenoxy group attached to an acetic acid moiety.
Uniqueness
3-(2-Nonylphenoxy)propanoic acid is unique due to the combination of a nonylphenoxy group and a propanoic acid moiety. This structure imparts both hydrophobic and acidic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
61342-22-1 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(2-nonylphenoxy)propanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-15-14-18(19)20/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,19,20) |
InChI Key |
GIDQLLXXIHMGGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















